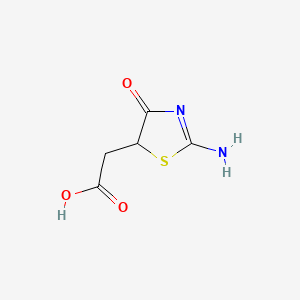

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Vue d'ensemble

Description

The compound (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a derivative of thiazolidinone, a class of heterocyclic compounds containing a five-membered ring with sulfur as one of the ring atoms. These compounds have been studied for various biological activities and are of interest in medicinal chemistry due to their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives has been reported using different methods. For instance, a green and efficient method for synthesizing 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives under catalyst-free conditions has been developed, which involves stirring 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . Another study reports the synthesis of alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene) acetate derivatives using an electrogenerated base of acetonitrile . These methods highlight the versatility and adaptability of synthetic approaches for thiazolidinone derivatives.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been determined using techniques such as X-ray crystallography. This has allowed for the unambiguous determination of stereochemical structures, as seen in the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid . The crystal and molecular structure of 2-amino-4-thiazolidinone-5-acetic acid has also been studied to determine the conjugation of the ring and the nature of the side chain .

Chemical Reactions Analysis

Thiazolidinone derivatives undergo various chemical reactions, which are essential for their functionalization and potential biological activity. For example, the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with different reagents under alkali conditions leads to the formation of acetic acid benzothiazolyl thioester . These reactions are crucial for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups can direct regioselective synthesis and impact the overall properties of the compounds . Additionally, the evaluation of these derivatives as anti-inflammatory agents involves assessing their in vitro and in vivo activities, which are directly related to their chemical properties .

Applications De Recherche Scientifique

-

Pharmaceutical and Biological Activities

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .

- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

-

Industrial Applications

-

Synthesis of Thioureas and 2-Imino-4-Thiazolidinones

- A one-pot synthesis of symmetrical and unsymmetrical substituted thioureas and 2-imino-4-thiazolidinones from simple starting materials under microwave irradiation and solventless conditions without base additives is presented .

- Various di- and trisubstituted thioureas are obtained in good yields in a few minutes .

Orientations Futures

Propriétés

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXBSJTQXUMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid | |

CAS RN |

33176-41-9 | |

| Record name | 2-Imino-4-oxythiazolyl-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033176419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33176-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 33176-41-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-IMINO-4-OXYTHIAZOLYL-5-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2MUW96L2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)